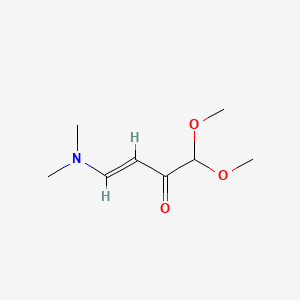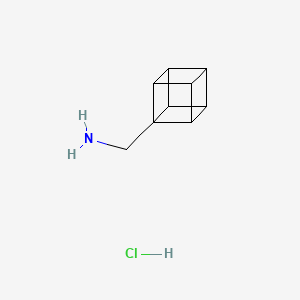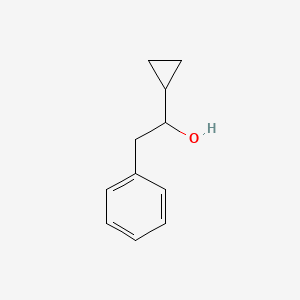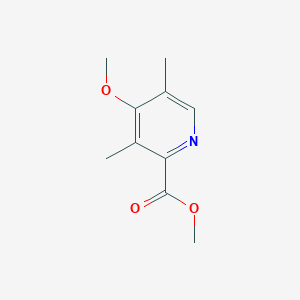
Methyl 4-methoxy-3,5-dimethylpicolinate
Vue d'ensemble
Description
“Methyl 4-methoxy-3,5-dimethylpicolinate” is a chemical compound with the molecular formula C10H13NO3 . It is also known as “methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate” and "2-Pyridinecarboxylic acid, 4-methoxy-3,5-dimethyl-, methyl ester" .
Molecular Structure Analysis
The molecular structure of “Methyl 4-methoxy-3,5-dimethylpicolinate” is represented by the formula C10H13NO3 . The InChI code for the compound is 1S/C10H13NO3/c1-6-5-11-8 (10 (12)14-4)7 (2)9 (6)13-3/h5H,1-4H3 .Physical And Chemical Properties Analysis
“Methyl 4-methoxy-3,5-dimethylpicolinate” is a colorless to yellow liquid or semi-solid or solid . It is stored in a sealed, dry environment at 2-8°C . The compound has a molecular weight of 195.22 .Applications De Recherche Scientifique
Molecular Structure and Spectroscopy
Studies on related methoxy substituted compounds have focused on their molecular structure, spectroscopic properties, and theoretical calculations. For instance, the work on methoxy substituted phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones by Mirković et al. (2014) involves a combined experimental and theoretical study on these dyes, characterized by X-ray single-crystal analysis and quantum chemical calculations. These findings suggest that similar studies could be applied to Methyl 4-methoxy-3,5-dimethylpicolinate to understand its structural and spectroscopic properties (Mirković et al., 2014).
Photodynamic Therapy Applications
Related research on zinc phthalocyanine substituted with methoxy groups has highlighted its potential in photodynamic therapy for the treatment of cancer due to its high singlet oxygen quantum yield and good fluorescence properties (Pişkin et al., 2020). This suggests that methyl 4-methoxy-3,5-dimethylpicolinate, with its methoxy and dimethyl groups, could also find applications in the field of photodynamic therapy after further study.
Conformational Analysis
Research on dimethylanisole derivatives, including 3,4-dimethylanisole, has been carried out to understand conformational effects on large amplitude motions using microwave spectroscopy and quantum chemical calculations (Ferres et al., 2019). Such studies can provide a basis for exploring the dynamic behavior of methyl 4-methoxy-3,5-dimethylpicolinate in various states, potentially impacting its application in material sciences.
Safety and Hazards
“Methyl 4-methoxy-3,5-dimethylpicolinate” is classified under the GHS07 pictogram . The hazard statements associated with the compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements include P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Propriétés
IUPAC Name |
methyl 4-methoxy-3,5-dimethylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-6-5-11-8(10(12)14-4)7(2)9(6)13-3/h5H,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQLJYFNYDIFEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C(=C1OC)C)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-methoxy-3,5-dimethylpicolinate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




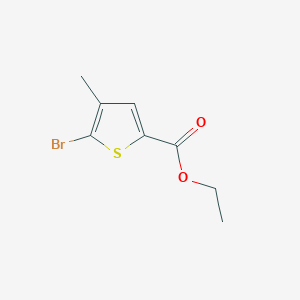
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B3111919.png)

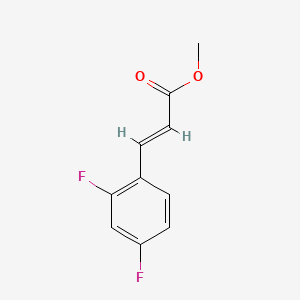
![4-[(1-Methylpyrrolidin-2-yl)methoxy]aniline](/img/structure/B3111952.png)
![Methyl (2s)-2-[(tert-butoxy)carbonylamino]-3-(4-pyridyl)propanoate](/img/structure/B3111964.png)
![8-(Oxiran-2-ylmethyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B3111966.png)
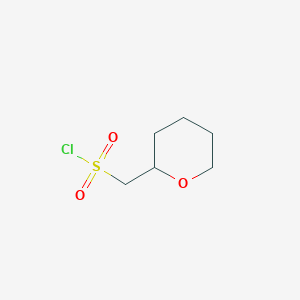
![1-(6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-yl)piperazine](/img/structure/B3111976.png)
